Cas no 1314966-66-9 (4-(oxolan-2-yl)piperidine)
4-(oxolan-2-yl)piperidine Chemical and Physical Properties
Names and Identifiers
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- 4-(oxolan-2-yl)piperidine
- 4-(Tetrahydro-furan-2-yl)-piperidine
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- Inchi: 1S/C9H17NO/c1-2-9(11-7-1)8-3-5-10-6-4-8/h8-10H,1-7H2
- InChI Key: MDZMCSFGQPLQBP-UHFFFAOYSA-N
- SMILES: N1CCC(C2CCCO2)CC1
Computed Properties
- Exact Mass: 155.131014166g/mol
- Monoisotopic Mass: 155.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 21.3Ų
4-(oxolan-2-yl)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | O246221-100mg |
4-(Oxolan-2-yl)piperidine |
1314966-66-9 | 100mg |
$ 185.00 | 2022-06-03 | ||
| TRC | O246221-500mg |
4-(Oxolan-2-yl)piperidine |
1314966-66-9 | 500mg |
$ 660.00 | 2022-06-03 | ||
| TRC | O246221-1g |
4-(Oxolan-2-yl)piperidine |
1314966-66-9 | 1g |
$ 1020.00 | 2022-06-03 | ||
| Enamine | EN300-155697-50mg |
4-(oxolan-2-yl)piperidine |
1314966-66-9 | 95.0% | 50mg |
$218.0 | 2023-09-25 | |
| Enamine | EN300-155697-100mg |
4-(oxolan-2-yl)piperidine |
1314966-66-9 | 95.0% | 100mg |
$326.0 | 2023-09-25 | |
| Enamine | EN300-155697-250mg |
4-(oxolan-2-yl)piperidine |
1314966-66-9 | 95.0% | 250mg |
$466.0 | 2023-09-25 | |
| Enamine | EN300-155697-500mg |
4-(oxolan-2-yl)piperidine |
1314966-66-9 | 95.0% | 500mg |
$735.0 | 2023-09-25 | |
| Enamine | EN300-155697-1000mg |
4-(oxolan-2-yl)piperidine |
1314966-66-9 | 95.0% | 1000mg |
$943.0 | 2023-09-25 | |
| Enamine | EN300-155697-2500mg |
4-(oxolan-2-yl)piperidine |
1314966-66-9 | 95.0% | 2500mg |
$1848.0 | 2023-09-25 | |
| Enamine | EN300-155697-5000mg |
4-(oxolan-2-yl)piperidine |
1314966-66-9 | 95.0% | 5000mg |
$2732.0 | 2023-09-25 |
4-(oxolan-2-yl)piperidine Suppliers
4-(oxolan-2-yl)piperidine Related Literature
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 4-(oxolan-2-yl)piperidine
Professional Introduction to Compound with CAS No. 1314966-66-9 and Product Name: 4-(oxolan-2-yl)piperidine
4-(oxolan-2-yl)piperidine, identified by the Chemical Abstracts Service Number (CAS No.) 1314966-66-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This compound belongs to the piperidine class, a heterocyclic organic compound featuring a six-membered ring containing one nitrogen atom. The presence of an oxolan (lactone) moiety at the 2-position of the piperidine ring introduces unique structural and functional properties, making it a valuable scaffold for drug discovery and development.
The oxolan group, also known as ethylene oxide incorporated into a cyclic structure, imparts flexibility and reactivity to the molecule. This feature is particularly advantageous in medicinal chemistry, as it allows for diverse chemical modifications and interactions with biological targets. The nitrogen atom in the piperidine ring further enhances the compound's potential for hydrogen bonding and coordination with biological molecules, including enzymes and receptors.
In recent years, there has been growing interest in 4-(oxolan-2-yl)piperidine due to its promising pharmacological properties. Studies have demonstrated its potential as an intermediate in the synthesis of various bioactive molecules. The compound's ability to act as a building block for more complex structures has made it a focal point in the design of novel therapeutic agents.
One of the most compelling aspects of 4-(oxolan-2-yl)piperidine is its role in addressing unmet medical needs. Researchers have explored its utility in developing treatments for neurological disorders, infectious diseases, and metabolic conditions. The unique combination of structural features allows for selective interaction with disease-causing targets, minimizing off-target effects and improving therapeutic efficacy.
Recent advancements in computational chemistry and molecular modeling have further illuminated the potential of 4-(oxolan-2-yl)piperidine. These techniques have enabled scientists to predict how the compound interacts with biological systems at an atomic level. Such insights are crucial for optimizing drug design and improving drug-like properties, such as solubility, bioavailability, and metabolic stability.
The synthesis of 4-(oxolan-2-yl)piperidine has also seen significant progress. Modern synthetic methodologies have streamlined the production process, making it more efficient and scalable. This accessibility is essential for both academic research and industrial applications, ensuring that researchers can readily explore its pharmacological potential without significant barriers.
In addition to its synthetic utility, 4-(oxolan-2-yl)piperidine has been studied for its role in modulating biological pathways. For instance, research suggests that derivatives of this compound may interfere with key enzymatic processes involved in cancer cell proliferation. By targeting these pathways, such derivatives could offer new avenues for cancer therapy.
The development of novel drug candidates often involves rigorous testing to assess safety and efficacy. 4-(oxolan-2-yl)piperidine has undergone various preclinical studies to evaluate its potential as a lead compound. These studies have provided valuable insights into its pharmacokinetic profile and toxicological profile, guiding further optimization efforts.
The integration of machine learning and artificial intelligence into drug discovery has also enhanced the exploration of 4-(oxolan-2-yl)piperidine. These technologies enable high-throughput virtual screening, allowing researchers to rapidly identify promising derivatives based on large datasets. This approach accelerates the drug discovery process by prioritizing compounds with optimal pharmacological profiles.
The versatility of 4-(oxolan-2-yl)piperidine extends beyond its role as a scaffold for small molecule drugs. It has also been explored in material science applications, where its structural properties contribute to the development of novel polymers and coatings with enhanced functionality.
As our understanding of biological systems continues to evolve, so does the potential of 4-(oxolan-2-yl)piperidine. Emerging research areas, such as precision medicine and targeted therapy, highlight the importance of having diverse chemical scaffolds like this one available for drug development.
In conclusion,4-(oxolan-2-yl)piperidine (CAS No. 1314966-66-9) represents a compelling example of how structural innovation can drive pharmaceutical progress. Its unique combination of features makes it a valuable asset in medicinal chemistry, offering opportunities for developing novel therapeutics across multiple disease areas. As research continues to uncover new applications for this compound,4-(oxolan-2-yl)piperidine is poised to play an increasingly important role in addressing global health challenges.
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